

Application Notes and Protocols: Conjugation of BP Fluor 568 to Secondary Antibodies

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Compound of Interest

Compound Name: BP Fluor 568 NHS ester

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Introduction

Fluorescently labeled secondary antibodies are indispensable reagents in a multitude of life science research applications, including immunofluorescence microscopy, flow cytometry, and Western blotting. They provide a versatile and sensitive method for the detection of primary antibodies, enabling the visualization and quantification of target antigens. This document provides a detailed protocol for the conjugation of BP Fluor 568, a bright and photostable orange fluorescent dye, to secondary antibodies.

BP Fluor 568 is a water-soluble dye with an excitation maximum ideally suited for the 568 nm laser line.^{[1][2]} Its fluorescence emission is pH-insensitive between pH 4 and 10, ensuring stable signal generation in various experimental conditions.^{[1][2]} The amine-reactive N-hydroxysuccinimide (NHS) ester form of BP Fluor 568 allows for straightforward covalent attachment to primary amines (e.g., lysine residues) on the antibody.^{[1][3][4][5]} This protocol outlines the necessary steps for successful conjugation, purification, and characterization of BP Fluor 568-labeled secondary antibodies.

Data Presentation

Spectral Properties of BP Fluor 568

Property	Value	Reference
Excitation Maximum (Ex)	578 nm	[1][3][5]
Emission Maximum (Em)	602 nm	[1][3][5]
Extinction Coefficient (ε)	88,000 cm ⁻¹ M ⁻¹	[1][5][6]
Reactive Group	N-hydroxysuccinimide (NHS) Ester	[1][4][5]
Reactivity	Primary Amines	[1][4][5]

Characterization of the Conjugate: Degree of Substitution (DOS)

The Degree of Substitution (DOS), also known as the Degree of Labeling (DOL), represents the average number of dye molecules conjugated to a single antibody molecule.[7] An optimal DOS is crucial for achieving bright and specific staining, as a low DOS results in a weak signal, while an excessively high DOS can lead to fluorescence quenching and reduced antibody functionality.[7][8] The recommended DOS for most antibodies is between 2 and 10.[7]

The DOS can be calculated using the following formula and absorbance measurements of the purified conjugate:

$$\text{DOS} = (A_{\text{dye}} \times \epsilon_{\text{protein}}) / [(A_{280} - (A_{\text{dye}} \times \text{CF})) \times \epsilon_{\text{dye}}]$$

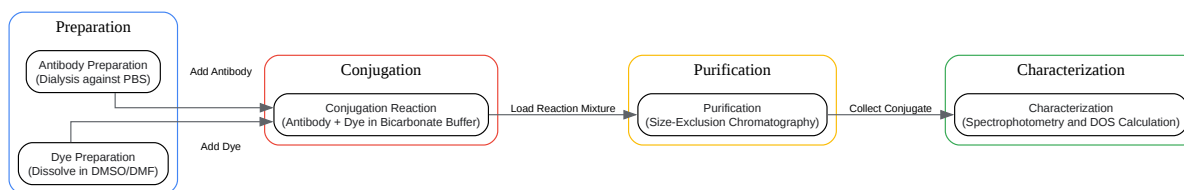
Parameter	Description
A _{dye}	Absorbance of the conjugate at the dye's maximum absorbance wavelength (578 nm for BP Fluor 568).
A ₂₈₀	Absorbance of the conjugate at 280 nm.
$\epsilon_{\text{protein}}$	Molar extinction coefficient of the antibody at 280 nm (typically $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).
ϵ_{dye}	Molar extinction coefficient of the dye at its maximum absorbance wavelength (88,000 $\text{M}^{-1}\text{cm}^{-1}$ for BP Fluor 568). [1] [5] [6]
CF	Correction factor for the dye's absorbance at 280 nm (A_{280} / A_{max} of the free dye).

Experimental Protocols

Materials and Reagents

- Purified secondary antibody (2-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4).
Note: Buffers containing primary amines (e.g., Tris or glycine) will interfere with the conjugation reaction and must be removed by dialysis or desalting.[\[7\]](#)
- BP Fluor 568 NHS Ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate buffer, pH 8.3
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Purification column (e.g., Sephadex G-25)[\[7\]](#)
- Spectrophotometer

Experimental Workflow Diagram



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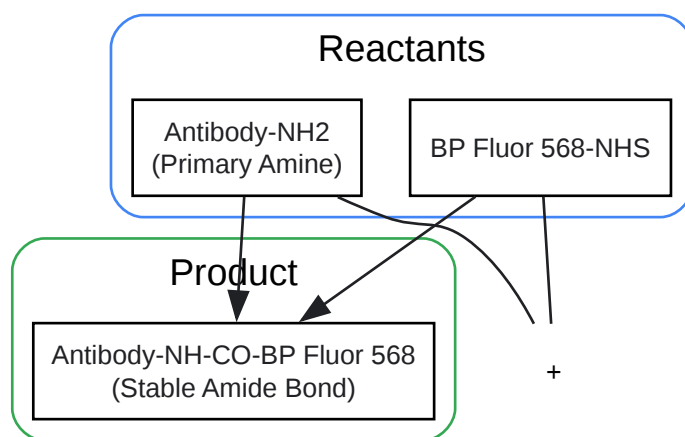
Caption: Workflow for the conjugation of BP Fluor 568 to a secondary antibody.

Step-by-Step Conjugation Protocol

- Antibody Preparation:
 - Dialyze the secondary antibody against 1X PBS at pH 7.2-7.4 overnight at 4°C to remove any interfering substances.[7]
 - Determine the concentration of the dialyzed antibody using its absorbance at 280 nm. The concentration (in mg/mL) can be estimated using the formula: $A_{280} \times 0.74$ (for IgG).[9] For optimal labeling, the antibody concentration should be between 2-10 mg/mL.[7]
- Dye Preparation:
 - Immediately before use, dissolve the **BP Fluor 568 NHS ester** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Transfer the antibody solution to a reaction tube.
 - Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH, which is optimal for the NHS ester reaction with primary amines.[5]

- Calculate the required volume of the dye solution. A molar ratio of dye to antibody between 5:1 and 20:1 is a good starting point. The optimal ratio should be determined empirically.
- Add the calculated amount of the dissolved **BP Fluor 568 NHS ester** to the antibody solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature, protected from light.

Chemical Reaction Diagram



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Caption: Amine-reactive conjugation of **BP Fluor 568 NHS ester** to an antibody.

Purification of the Conjugate

- Column Preparation:
 - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with 1X PBS, pH 7.2-7.4.
- Separation:
 - Apply the conjugation reaction mixture to the top of the column.
 - Elute the conjugate with 1X PBS. The labeled antibody, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained and elute later.

- Collect the fractions containing the colored conjugate.

Characterization and Storage

- Spectrophotometric Analysis:
 - Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and 578 nm (for dye concentration).
 - Calculate the Degree of Substitution (DOS) using the formula provided in the "Data Presentation" section.
- Storage:
 - Store the purified BP Fluor 568-conjugated secondary antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C.[\[10\]](#)

Application: Immunofluorescence Staining

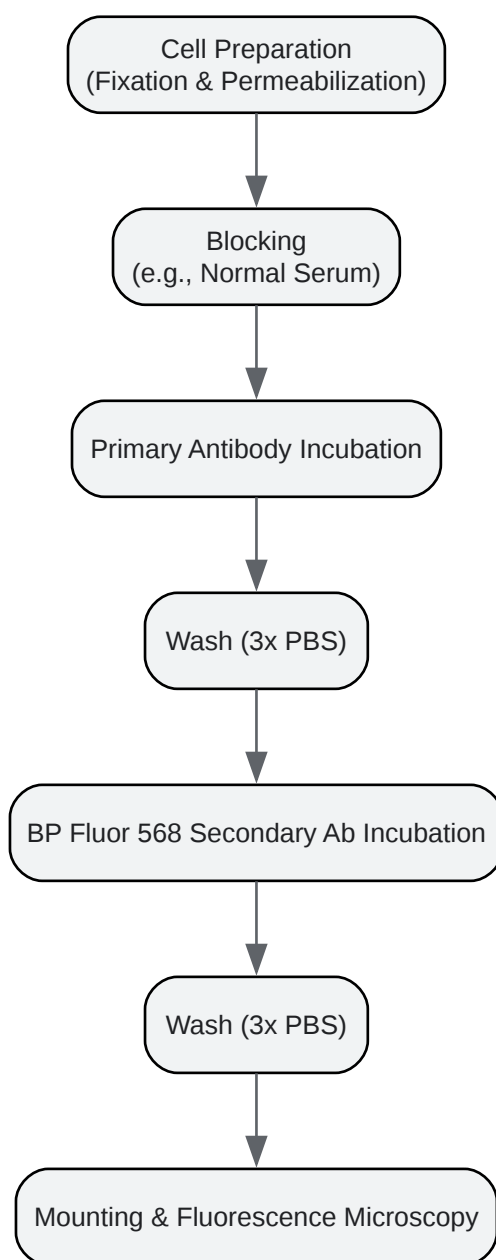
The prepared BP Fluor 568-conjugated secondary antibody can be used for various immunofluorescence applications.

General Protocol for Immunocytochemistry (ICC)

- Cell Preparation: Grow, fix, and permeabilize cells on coverslips or in culture plates.
- Blocking: Incubate the cells with a blocking solution (e.g., PBS with 5% normal serum from the same species as the secondary antibody and 0.3% Triton™ X-100) for 60 minutes at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the BP Fluor 568-conjugated secondary antibody in the blocking buffer (a starting dilution of 1:200 to 1:1000 is recommended) and incubate for 1-2 hours at room temperature, protected from light.[\[11\]](#)[\[12\]](#)

- **Washing:** Wash the cells three times with PBS for 5 minutes each, protected from light.
- **Mounting and Imaging:** Mount the coverslips with an anti-fade mounting medium and visualize using a fluorescence microscope with appropriate filters for BP Fluor 568 (Excitation/Emission: ~578/602 nm).

Immunofluorescence Workflow Diagram



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Caption: General workflow for immunofluorescence staining using a conjugated secondary antibody.

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